N-(2-Mercapto-1-oxopropyl)-L-valine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

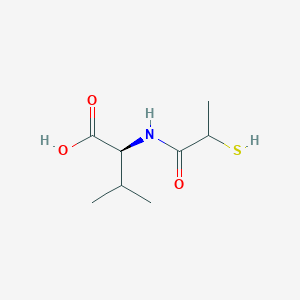

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-methyl-2-(2-sulfanylpropanoylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3S/c1-4(2)6(8(11)12)9-7(10)5(3)13/h4-6,13H,1-3H3,(H,9,10)(H,11,12)/t5?,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQVCURJKWLHLV-GDVGLLTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)C(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on N-(2-Mercapto-1-oxopropyl)-L-valine and Related Metalloproteinase Inhibitors

Disclaimer: Publicly available scientific data, including detailed experimental results and established protocols, for N-(2-Mercapto-1-oxopropyl)-L-valine (CAS: 1313496-16-0) is scarce. This compound is structurally a valine analog of Tiopronin, which is used as an antidote for heavy metal poisoning[][2]. Given its N-mercaptoacyl amino acid structure, it belongs to a class of compounds known for inhibiting zinc-dependent metalloproteinases. To provide a comprehensive technical guide that meets the core requirements for in-depth data and protocols, this document will focus on the well-characterized and structurally related class of N-mercaptoacyl amino acid inhibitors, using the archetypal drug Captopril as the primary example. The principles, pathways, and experimental methodologies discussed are directly applicable to the study of this compound.

Core Compound: this compound

This compound is a derivative of the amino acid L-valine. Its key structural feature is a mercapto (thiol) group, which confers significant chemical reactivity and is a common zinc-binding group in metalloproteinase inhibitors[3].

Chemical and Physical Properties

The fundamental properties of the compound are summarized below. This data is compiled from chemical supplier databases and computational models.

| Property | Value | Reference(s) |

| CAS Number | 1313496-16-0 | [4][5] |

| Molecular Formula | C₈H₁₅NO₃S | [][4][5] |

| Molecular Weight | 205.28 g/mol | [4] |

| IUPAC Name | (2S)-3-methyl-2-(2-sulfanylpropanoylamino)butanoic acid | [4] |

| Synonyms | (2-Mercaptopropanoyl)-L-valine | [5] |

| XLogP3 | 0.6 | [4] |

| Hydrogen Bond Donor Count | 3 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Boiling Point | 407.7 ± 30.0 °C at 760 mmHg | [] |

Mechanism of Action: Inhibition of Zinc Metalloproteinases

The proposed mechanism of action for N-mercaptoacyl amino acids is the inhibition of zinc-dependent metalloproteinases, such as Angiotensin-Converting Enzyme (ACE). The thiol group of the inhibitor coordinates with the essential zinc ion (Zn²⁺) in the enzyme's active site. This strong interaction prevents the natural substrate from binding and being processed.

Captopril, the first orally active ACE inhibitor, competitively inhibits the enzyme, which is responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II[6][7]. By blocking this conversion, Captopril and similar inhibitors effectively reduce blood pressure.

Figure 1. General mechanism of zinc metalloproteinase inhibition by a thiol-containing compound.

Relevant Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

ACE inhibitors exert their therapeutic effects by modulating the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance[8][9][10]. By inhibiting ACE, these compounds prevent the formation of Angiotensin II, leading to vasodilation and reduced aldosterone secretion, which in turn decreases sodium and water retention[10][11][12].

Figure 2. The Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention by ACE inhibitors.

Quantitative Data (Exemplified by Captopril)

The following tables summarize key quantitative parameters for Captopril, providing a benchmark for the potential efficacy and pharmacokinetic profile of related compounds.

In Vitro Inhibitory Activity

| Parameter | Value | Enzyme Source | Reference(s) |

| IC₅₀ | 1.57 nM - 20.0 nM | Varies (e.g., rabbit lung, sheep plasma) | [13][14][15] |

| Kᵢ | 0.99 nM - 2.0 nM | Varies (e.g., rabbit lung, sheep plasma) | [6][13][14] |

IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) are measures of inhibitor potency.

Pharmacokinetic Properties in Humans

| Parameter | Value | Condition | Reference(s) |

| Bioavailability | ~70% | Oral administration | [16] |

| Time to Peak Plasma Conc. (tₘₐₓ) | 0.98 ± 0.13 h | Oral administration | [17] |

| Elimination Half-life (t₁/₂) | ~1.9 - 2.0 hours | Healthy subjects | [16][18] |

| Metabolism | Hepatic (to disulfide metabolites) | - | [16][19] |

| Excretion | Primarily Renal | - | [16][19] |

| Plasma Protein Binding | 25% - 30% | - | [19] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel enzyme inhibitors. Below is a representative protocol for determining the in vitro inhibitory activity of a compound against Angiotensin-Converting Enzyme.

Protocol: In Vitro ACE Inhibition Assay (Fluorometric)

This protocol is adapted from standard fluorometric assay procedures used to determine ACE inhibitory activity and calculate IC₅₀ values[20][21].

Objective: To measure the concentration of a test compound (e.g., this compound) required to inhibit 50% of ACE activity in vitro.

Materials:

-

Purified ACE enzyme (from rabbit lung or other source)

-

Fluorogenic ACE substrate (e.g., Abz-Gly-Phe(NO₂)-Pro)

-

Assay Buffer (e.g., 150 mM Tris-HCl, pH 8.3, containing 0.1 mM ZnCl₂)

-

Test inhibitor (dissolved in a suitable solvent, e.g., DMSO or buffer)

-

Positive Control Inhibitor (e.g., Captopril)

-

96-well black opaque microplate

-

Microplate reader with fluorescence capabilities (Excitation: ~320 nm, Emission: ~405 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the ACE enzyme in assay buffer.

-

Prepare a working solution of the fluorogenic substrate in assay buffer.

-

Prepare a serial dilution of the test inhibitor and the positive control (Captopril) at various concentrations.

-

-

Assay Setup (in a 96-well plate):

-

Blank Wells: Add 80 µL of buffer. These wells receive no enzyme or inhibitor.

-

Control (100% Activity) Wells: Add 40 µL of buffer and 40 µL of the ACE enzyme working solution.

-

Inhibitor Wells: Add 40 µL of each inhibitor dilution and 40 µL of the ACE enzyme working solution.

-

-

Pre-incubation:

-

Incubate the microplate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Add 50 µL of the pre-warmed fluorogenic substrate solution to all wells (except the blank) to start the reaction.

-

-

Measurement:

-

Immediately place the plate in the microplate reader (pre-set to 37°C).

-

Measure the fluorescence intensity kinetically every minute for 15-30 minutes. The rate of fluorescence increase is proportional to ACE activity.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

-

Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate_inhibitor / Rate_control)] x 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

References

- 2. labshake.com [labshake.com]

- 3. The Pharmacological TAILS of Matrix Metalloproteinases and Their Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (1313496-16-0) for sale [vulcanchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Captopril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 8. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 9. teachmephysiology.com [teachmephysiology.com]

- 10. my.clevelandclinic.org [my.clevelandclinic.org]

- 11. What is the mechanism of Captopril? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Angiotensin-converting enzyme Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 15. apexbt.com [apexbt.com]

- 16. Captopril - Wikipedia [en.wikipedia.org]

- 17. Captopril: pharmacokinetics, antihypertensive and biological effects in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Capoten, Captoril (captopril) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 19. Captopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. ACE-inhibitory activity assay: IC50 [protocols.io]

- 21. ACE Inhibition Assay [bio-protocol.org]

An In-depth Technical Guide to N-(2-Mercapto-1-oxopropyl)-L-valine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic route for N-(2-Mercapto-1-oxopropyl)-L-valine. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines established chemical principles with data for analogous compounds to offer a scientifically grounded resource.

Chemical Structure and Properties

This compound is a derivative of the amino acid L-valine, featuring a 2-mercapto-1-oxopropyl group attached to the amino nitrogen. The presence of a reactive thiol group makes this compound an interesting candidate for various applications, including as a potential antioxidant or for conjugation to other molecules.

Below is a summary of its key chemical properties:

| Property | Value | Source |

| IUPAC Name | (2S)-3-methyl-2-(2-sulfanylpropanoylamino)butanoic acid | [1] |

| Molecular Formula | C8H15NO3S | [1] |

| Molecular Weight | 205.28 g/mol | [1] |

| CAS Number | 1313496-16-0 | [1] |

| Canonical SMILES | CC(C)C(C(=O)O)NC(=O)C(C)S | |

| InChI Key | LPQVCURJKWLHLV-GDVGLLTNSA-N | [1] |

| XLogP3 | 0.6 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 4 | [1] |

Structural Diagram:

References

In-Depth Technical Guide: N-(2-Mercapto-1-oxopropyl)-L-valine (CAS 1313496-16-0)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical and potential biological properties of N-(2-Mercapto-1-oxopropyl)-L-valine (CAS 1313496-16-0). This compound is a valine analog of Tiopronin (N-(2-mercaptopropionyl)glycine), a drug used in the treatment of cystinuria and as an antidote for heavy metal poisoning.[1] Due to the limited publicly available research specifically on this compound, this guide leverages data from its parent compound, Tiopronin, to infer its likely mechanism of action, potential therapeutic applications, and relevant experimental protocols. All quantitative data is presented in structured tables, and key conceptual frameworks are visualized using Graphviz diagrams.

Chemical Properties and Data

This compound is a chiral molecule with a thiol group, making it a reactive nucleophile and a potential chelating agent. Its physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1313496-16-0 | |

| Molecular Formula | C8H15NO3S | [1] |

| Molecular Weight | 205.27 g/mol | [1] |

| IUPAC Name | (2S)-3-methyl-2-(2-sulfanylpropanoylamino)butanoic acid | [1] |

| Synonyms | N-(2-Sulfanylpropanoyl)-L-valine; L-Valine, N-(2-mercapto-1-oxopropyl)-; (2-mercaptopropanoyl)-L-valine; (2S)-2-(2-Mercaptopropanamido)-3-methylbutanoic acid | [1] |

| Boiling Point | 407.7±30.0 °C at 760 mmHg | [1] |

| Density | 1.2±0.1 g/cm³ | [1] |

| Storage | Store at room temperature | [1] |

Potential Biological Activity and Mechanism of Action (Inferred from Tiopronin)

The biological activity of this compound is presumed to be similar to that of Tiopronin, centering on the reactivity of its thiol group.

Thiol-Disulfide Exchange

The primary mechanism of action for Tiopronin is its ability to undergo thiol-disulfide exchange with cystine.[2][3][4] In the genetic disorder cystinuria, excessive cystine in the urine leads to the formation of kidney stones. Tiopronin's free thiol group cleaves the disulfide bond in cystine, forming a more soluble mixed disulfide of tiopronin-cysteine, thereby preventing stone formation.[2][3][5] It is highly probable that this compound acts via the same mechanism.

Antioxidant and Radical Scavenging Activity

The thiol group in Tiopronin and its analogs can act as a potent antioxidant by donating a hydrogen atom to neutralize reactive oxygen species (ROS).[3] This property may contribute to cytoprotective effects in conditions associated with oxidative stress.

Heavy Metal Chelation

Tiopronin is used as an antidote for heavy metal poisoning.[1] The sulfhydryl group can chelate heavy metals, forming stable, less toxic complexes that can be excreted from the body. This compound is expected to share this property.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the acylation of L-valine with a protected 2-mercaptopropionic acid derivative, followed by deprotection of the thiol group.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Tiopronin - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Tiopronin? [synapse.patsnap.com]

- 4. Tiopronin | C5H9NO3S | CID 5483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tiopronin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

The Biological Activity of Mercapto-Valine Derivatives: A Technical Guide for Drug Development

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mercapto-valine derivatives, organic compounds incorporating both a valine and a thiol (-SH) functional group, are emerging as a significant class of molecules with diverse biological activities. Their primary and most studied application is in combating antimicrobial resistance through the potent inhibition of metallo-β-lactamases (MBLs). These enzymes are a major threat to the efficacy of β-lactam antibiotics. The thiol group is crucial for this activity, acting as a zinc chelator within the MBL active site. Beyond enzyme inhibition, these derivatives serve as valuable tools in advanced peptide synthesis and show potential in other therapeutic areas. This guide provides an in-depth overview of their mechanism of action, quantitative biological data, and the experimental protocols used for their evaluation.

Core Biological Activity: Inhibition of Metallo-β-Lactamases (MBLs)

The rise of bacteria expressing metallo-β-lactamases (MBLs) poses a critical threat to public health, as these enzymes can hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last line of defense.[1][2] MBLs utilize one or two zinc ions in their active site to catalyze this hydrolysis.[3] Mercapto-valine derivatives and related thiol-containing compounds are designed to target this mechanism directly.

Mechanism of Action: Zinc Chelation

The primary mechanism by which mercapto-derivatives inhibit MBLs is through the chelation of the essential zinc ion(s) in the enzyme's active site.[3] The sulfur atom of the mercapto group has a high affinity for zinc.[1] By binding to the zinc, the inhibitor displaces a key water molecule involved in the hydrolysis of the antibiotic's β-lactam ring, rendering the enzyme inactive. This restores the efficacy of co-administered β-lactam antibiotics.[3][4] Some thiol-based compounds can also act as mechanism-based inhibitors, where the enzyme hydrolyzes a thiol ester bond, releasing mercaptoacetic acid in situ, which then forms a disulfide bond with a cysteine residue in the active site.[1][5]

Caption: Mechanism of MBL inhibition by a mercapto-valine derivative.

Quantitative Data: MBL Inhibitory Potency

The effectiveness of mercapto-valine derivatives and related thiol compounds is quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). Lower values indicate higher potency. The data below summarizes the activity of various mercapto-derivatives against different MBL enzymes.

| Compound Class/Name | Target Enzyme | Potency Metric | Value (µM) | Reference |

| Mercaptoacetic Acid Thiol Esters | B. cereus II | IC₅₀ | < 10 | [5] |

| Mercaptoacetic Acid Thiol Esters | S. maltophilia L-1 | IC₅₀ | < 10 | [5] |

| Mercaptoacetic Acid Thiol Esters | B. fragilis CfiA | IC₅₀ | > 1000 | [5] |

| SB216968 | A. hydrophila CphA | Kᵢ | 3.9 | [5] |

| Thiodepsipeptides (Thiol form) | IMP-1 | IC₅₀ | 0.023 - 0.086 | [1] |

| Compound 24b (β-lactam MBLI) | VIM-2 | Kᵢ | 0.85 | [4] |

| Compound 24c (β-lactam MBLI) | VIM-2 | Kᵢ | 1.87 | [4] |

| R-Thiomandelic Acid | B. cereus | Kᵢ | 0.09 | [1] |

| S-Thiomandelic Acid | B. cereus | Kᵢ | 1.28 | [1] |

| D-Captopril | Subclass B2 | Kᵢ | 72 | [1] |

Application in Peptide and Glycopeptide Synthesis

Beyond enzyme inhibition, mercapto-valine derivatives, particularly β-thiol valine (penicillamine) and γ-thiol valine, are instrumental in advanced chemical biology techniques like Native Chemical Ligation (NCL).

Traceless Ligation at Sterically Hindered Sites

NCL is a powerful method for synthesizing large peptides and proteins by joining unprotected peptide segments. The reaction typically requires an N-terminal cysteine residue. However, cysteine is not always present at the desired ligation site. Mercapto-valine derivatives can be used as "surrogates" for N-terminal cysteine, enabling ligation at valine residues, which are notoriously difficult due to steric hindrance.[6][7] The process involves the reaction of a peptide thioester with the N-terminal thiol-modified valine. Following an intramolecular acyl transfer to form the stable amide bond, the auxiliary thiol group is removed, typically via radical-based desulfurization, leaving a native valine residue at the ligation junction.[7]

Caption: Workflow for Native Chemical Ligation (NCL) at a valine residue.

Experimental Protocols & Methodologies

The evaluation of mercapto-valine derivatives involves a multi-step process from synthesis to biological characterization.

General Experimental Workflow

A typical workflow for assessing these compounds as MBL inhibitors involves chemical synthesis, followed by in vitro enzymatic assays to determine direct inhibitory activity. Promising candidates are then tested in cell-based assays to confirm their ability to restore antibiotic efficacy in a whole-cell context. Finally, mechanistic studies are performed to confirm the mode of action.

Caption: High-level experimental workflow for MBL inhibitor validation.

Enzyme Inhibition Assays

-

Objective: To determine the potency (IC₅₀ or Kᵢ) of a derivative against a purified MBL enzyme.

-

Protocol Outline:

-

Enzyme Preparation: Recombinant MBL enzymes (e.g., NDM-1, VIM-2) are expressed and purified.

-

Assay Buffer: A suitable buffer (e.g., HEPES) containing ZnSO₄ is prepared to ensure enzyme stability and activity.

-

Substrate: A chromogenic β-lactam substrate (e.g., CENTA or nitrocefin) is used, which changes color upon hydrolysis.

-

Reaction: The purified enzyme is pre-incubated with varying concentrations of the mercapto-valine inhibitor.

-

Measurement: The reaction is initiated by adding the substrate. The rate of hydrolysis is measured spectrophotometrically by monitoring the change in absorbance over time.

-

Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration. The IC₅₀ value is calculated by fitting the data to a dose-response curve. Kᵢ values can be determined through Michaelis-Menten kinetics experiments at different substrate and inhibitor concentrations.

-

Antimicrobial Susceptibility Testing (AST)

-

Objective: To assess the ability of an inhibitor to restore the activity of a β-lactam antibiotic against a resistant bacterial strain.

-

Protocol Outline (Broth Microdilution):

-

Strain Preparation: An MBL-producing bacterial strain (e.g., K. pneumoniae NDM-1) is grown to a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).[4]

-

Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of the β-lactam antibiotic (e.g., meropenem) along the rows.

-

Inhibitor Addition: A fixed, sub-inhibitory concentration of the mercapto-valine derivative is added to all wells. Control wells contain only the antibiotic.

-

Inoculation & Incubation: The bacterial inoculum is added to all wells, and the plate is incubated for 16-20 hours at 37°C.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic that prevents visible bacterial growth. A significant reduction in the MIC in the presence of the inhibitor indicates successful restoration of antibiotic activity.

-

Time-Kill Assays

-

Objective: To determine if the combination of antibiotic and inhibitor is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

-

Protocol Outline:

-

Culture Setup: Log-phase bacterial cultures are prepared and diluted to a starting density (e.g., 10⁶ CFU/mL).

-

Treatment: Cultures are treated with the antibiotic alone, the inhibitor alone, the combination of both (at concentrations determined from MIC assays), and a no-drug control.

-

Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Quantification: Serial dilutions of each aliquot are plated on agar plates. After incubation, the number of colony-forming units (CFU/mL) is counted.

-

Analysis: A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[4]

-

Mechanism of Action Confirmation

-

Isothermal Titration Calorimetry (ITC): This technique can be used to assess the zinc chelating activity of candidate inhibitors by directly measuring the heat changes associated with the binding interaction between the inhibitor and the zinc-loaded enzyme.[5]

-

Electrospray Mass Spectrometry (ESMS): ESMS can confirm the inhibitor's binding mechanism. For instance, an increase in the mass of the enzyme corresponding to the addition of the inhibitor or a fragment can confirm covalent modification or tight non-covalent binding.[5]

Conclusion and Future Outlook

Mercapto-valine derivatives represent a versatile chemical scaffold with significant biological activities. Their most promising application lies in the development of MBL inhibitors to combat antibiotic resistance, with several compounds showing potent activity in preclinical studies. The ability of their thiol group to effectively target the zinc-dependent mechanism of these enzymes makes them prime candidates for further development. Additionally, their utility in simplifying the synthesis of complex peptides via NCL highlights their importance as tools in chemical biology. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to translate their in vitro potency into clinical efficacy.

References

- 1. An Update on the Status of Potent Inhibitors of Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Current Strategy for Targeting Metallo-β-Lactamase with Metal-Ion-Binding Inhibitors [mdpi.com]

- 4. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Inhibition of metallo-beta-lactamases by a series of mercaptoacetic acid thiol ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Traceless β-mercaptan-assisted activation of valinyl benzimidazolinones in peptide ligations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Native Chemical Ligation at Valine: A Contribution to Peptide and Glycopeptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

N-(2-Mercapto-1-oxopropyl)-L-valine: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Mercapto-1-oxopropyl)-L-valine is a thiol-containing compound structurally analogous to Tiopronin, a known chelating agent and antioxidant. This technical guide delineates the putative core mechanism of action of this compound, drawing upon the established activities of its structural components and analogs. The primary proposed mechanisms are heavy metal chelation and antioxidant activity through direct radical scavenging and modulation of intracellular redox pathways. This document provides a comprehensive overview of the theoretical framework, suggested experimental validation protocols, and potential signaling pathways involved.

Introduction

This compound is identified as a valine analog of Tiopronin.[1][][3] Tiopronin is clinically used as an antidote for heavy metal poisoning and in the management of cystinuria due to its thiol group, which is a potent chelator and reducing agent.[4][5][6][7][8] The incorporation of L-valine, a branched-chain amino acid, may influence the compound's pharmacokinetic properties and contribute to its overall biological effects, potentially through modulation of mitochondrial function and cellular stress responses.[9][10][11] This guide explores the multifaceted mechanism of action of this compound, focusing on its roles in metal chelation and the mitigation of oxidative stress.

Proposed Core Mechanisms of Action

The biological activity of this compound is likely driven by two primary mechanisms stemming from its chemical structure:

-

Heavy Metal Chelation: The thiol (-SH) group is a strong nucleophile and readily forms stable complexes with heavy metal ions such as mercury, lead, and arsenic.[12][13][14] This process of chelation sequesters toxic metals, preventing their interaction with endogenous macromolecules and facilitating their excretion from the body.

-

Antioxidant and Redox Modulation: The thiol moiety can directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage.[15][16][17][18] Furthermore, thiol compounds can influence cellular redox homeostasis by participating in thiol-disulfide exchange reactions and potentially inducing the expression of antioxidant proteins like metallothioneins.[19][20][21][22] The L-valine component may further enhance cellular resilience to oxidative stress by supporting mitochondrial function.[9][10][11]

Signaling Pathways

Heavy Metal Detoxification Pathway

The primary pathway for heavy metal detoxification by this compound is proposed to be extracellular and intracellular chelation, followed by renal clearance.

Caption: Proposed heavy metal chelation pathway.

Oxidative Stress Modulation Pathway

This compound is hypothesized to mitigate oxidative stress through direct ROS scavenging and by influencing intracellular antioxidant systems.

References

- 1. labshake.com [labshake.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Articles [globalrx.com]

- 6. Tiopronin - Wikipedia [en.wikipedia.org]

- 7. Tiopronin | C5H9NO3S | CID 5483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tiopronin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 9. Valine improves mitochondrial function and protects against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Valine improves mitochondrial function and protects against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel lipid-soluble thiol-redox antioxidant and heavy metal chelator, N,N'-bis(2-mercaptoethyl)isophthalamide (NBMI) and phospholipase D-specific inhibitor, 5-fluoro-2-indolyl des-chlorohalopemide (FIPI) attenuate mercury-induced lipid signaling leading to protection against cytotoxicity in aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chelation: Harnessing and Enhancing Heavy Metal Detoxification—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Comparative evaluation of antioxidant capacities of thiol-based antioxidants measured by different in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rjor.ro [rjor.ro]

- 18. researchgate.net [researchgate.net]

- 19. Signaling events for metallothionein induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Modification of human metallothioneins by garlic organosulfur compounds, allicin and ajoene: direct effect on zinc homeostasis with relevance to immune regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Role of Metallothionein in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Thiol Group in N-(2-Mercapto-1-oxopropyl)-L-valine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Mercapto-1-oxopropyl)-L-valine, a valine analog of the established chelating agent Tiopronin, is a molecule of significant interest in the fields of toxicology and pharmacology.[1] Its therapeutic potential, particularly as an antidote for heavy metal poisoning, is intrinsically linked to the chemical reactivity of its thiol group. This technical guide provides an in-depth exploration of the multifaceted role of the thiol moiety in the mechanism of action of this compound. It covers the principles of heavy metal chelation, the antioxidant properties conferred by the sulfhydryl group, and the potential for interaction with cellular signaling pathways. This document also presents generalized experimental protocols for the synthesis and evaluation of this compound and utilizes data from analogous compounds to illustrate its potential efficacy.

Introduction

This compound is a derivative of the amino acid L-valine, featuring a crucial 2-mercapto-1-oxopropyl group attached to the amino nitrogen.[2] The presence of the thiol (-SH) group is the defining structural feature that dictates its primary biological activities.[2] As an analog of Tiopronin, which is utilized in the treatment of cystinuria and as a heavy metal chelator, this compound is presumed to operate through similar mechanisms, primarily centered on the nucleophilic and reducing properties of its thiol group.[1] This guide will dissect the chemical and biological significance of this functional group.

The Thiol Group in Heavy Metal Chelation

The principal therapeutic application of this compound is as a chelating agent for heavy metal poisoning.[1] The thiol group is a soft ligand, which, according to the Hard and Soft Acids and Bases (HSAB) theory, preferentially forms stable complexes with soft metal ions like mercury (Hg²⁺), cadmium (Cd²⁺), and lead (Pb²⁺).

Mechanism of Chelation

The lone pair of electrons on the sulfur atom of the thiol group readily forms a coordinate covalent bond with a heavy metal ion. This interaction sequesters the metal ion, preventing it from binding to and disrupting the function of endogenous biomolecules such as enzymes and structural proteins. The formation of a stable, water-soluble chelate facilitates the excretion of the heavy metal from the body. The general mechanism can be depicted as follows:

Quantitative Aspects of Chelation

| Chelating Agent | Metal Ion | Log β₂ (1:2 Metal:Ligand) | Reference |

| Glutathione (GSH) | Hg²⁺ | 30.5 | [3] |

| Glutathione (GSH) | Cd²⁺ | - | [3] |

| Glutathione (GSH) | Pb²⁺ | - | [3] |

| Thiol-Containing Peptides | Hg²⁺ | 28.0 - 32.0 | [3] |

| Thiol-Containing Peptides | Cd²⁺ | 15.0 - 18.0 | [3] |

| Thiol-Containing Peptides | Pb²⁺ | 12.0 - 16.0 | [3] |

Note: The data presented are for illustrative purposes and represent the range of stability constants observed for similar thiol-containing biomolecules. Experimental determination is required for this compound.

The Thiol Group in Antioxidant Defense

Beyond chelation, the thiol group of this compound can participate in redox reactions, functioning as an antioxidant. The sulfhydryl group can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.

Potential Interaction with the Keap1-Nrf2 Pathway

The Keap1-Nrf2 signaling pathway is a critical regulator of the cellular antioxidant response.[4][5] Keap1, a cysteine-rich protein, acts as a sensor for oxidative stress.[6] Thiol-reactive compounds can modify the cysteine residues of Keap1, leading to the release and nuclear translocation of the transcription factor Nrf2.[7] Nrf2 then binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. It is plausible that the thiol group of this compound could interact with Keap1, thereby activating this protective pathway.

Experimental Protocols

Generalized Synthesis of this compound

The synthesis of N-acyl amino acids can be achieved through various methods, with the Schotten-Baumann reaction being a common approach. A generalized protocol would involve the following steps:

-

Protection of the Thiol Group: The thiol group of 2-mercaptopropionic acid is first protected to prevent side reactions. Acetylation is a common strategy.

-

Activation of the Carboxylic Acid: The carboxylic acid of the protected 2-mercaptopropionic acid is activated, for example, by conversion to an acyl chloride using thionyl chloride.

-

Coupling Reaction: The activated acyl compound is then reacted with L-valine in an alkaline aqueous solution.

-

Deprotection of the Thiol Group: The protecting group is removed from the thiol moiety to yield the final product.

-

Purification: The product is purified using techniques such as recrystallization or chromatography.

Evaluation of Heavy Metal Chelation Efficacy

A robust method for determining the stability constants of metal-ligand complexes is potentiometric titration.

-

Preparation of Solutions: Prepare standard solutions of the metal ion (e.g., HgCl₂, CdCl₂, Pb(NO₃)₂), the ligand (this compound), and a strong base (e.g., NaOH).

-

Titration: Titrate a solution containing the ligand and the metal ion with the standard base solution.

-

Data Acquisition: Record the pH of the solution after each addition of the base.

-

Data Analysis: Plot the pH versus the volume of base added. The titration curve will show a shift in the presence of the metal ion compared to the titration of the ligand alone. This shift is used to calculate the stability constants of the metal-ligand complexes using appropriate software.[8][9]

Conclusion and Future Directions

The thiol group is the cornerstone of the biological activity of this compound. Its ability to chelate heavy metals and potentially modulate cellular antioxidant responses makes it a compound of significant therapeutic interest. While its mechanism of action can be inferred from its structural similarity to Tiopronin and other thiol-containing molecules, there is a clear need for further research to specifically characterize its properties. Future studies should focus on:

-

Quantitative determination of stability constants for a range of heavy metal ions.

-

Detailed investigation of its interaction with the Keap1-Nrf2 pathway and other relevant signaling cascades.

-

In vivo studies to evaluate its efficacy and safety profile as a chelating agent.

A deeper understanding of the role of the thiol group in this compound will be instrumental in harnessing its full therapeutic potential.

References

- 1. labshake.com [labshake.com]

- 2. This compound (1313496-16-0) for sale [vulcanchem.com]

- 3. Combined interactions of amino acids and organic acids in heavy metal binding in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vividion.com [vividion.com]

- 5. mdpi.com [mdpi.com]

- 6. The KEAP1/NRF2 Signaling Pathway in Keratinization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanistic studies of the Nrf2-Keap1 signaling pathway. | Sigma-Aldrich [merckmillipore.com]

- 8. A silver electrode in the potentiometric titration of thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The estimation of thiols and disulphides by potentiometric titration with silver nitrate - PMC [pmc.ncbi.nlm.nih.gov]

N-(2-Mercapto-1-oxopropyl)-L-valine: A Potential Tiopronin Analog for Enhanced Heavy Metal Chelation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(2-Mercapto-1-oxopropyl)-L-valine, a valine analog of the established drug Tiopronin. While Tiopronin is primarily used in the management of cystinuria, its thiol-based structure also confers heavy metal chelating properties. This document explores the potential of this compound as a novel therapeutic agent with potentially improved efficacy and safety in the context of heavy metal detoxification. This guide will detail the known properties of Tiopronin as a benchmark, and through structural analogy, extrapolate the anticipated characteristics of its valine counterpart. Furthermore, it will lay out proposed experimental protocols for its synthesis and biological evaluation, and present conceptual signaling pathways and experimental workflows to guide future research and development.

Introduction: The Therapeutic Potential of Thiol-Containing Compounds

Thiol (-SH) groups are critical functional moieties in a variety of biological processes and are the cornerstone of several therapeutic agents. Their ability to undergo thiol-disulfide exchange and to form stable complexes with metal ions makes them particularly effective in managing conditions such as cystinuria and heavy metal poisoning.

Tiopronin, or N-(2-mercaptopropionyl)glycine, is a well-characterized thiol-containing drug. It is approved for the treatment of severe homozygous cystinuria, where it acts by forming a more soluble mixed disulfide with cystine, thereby preventing the formation of cystine kidney stones.[1][2][3] Beyond this primary indication, Tiopronin has been investigated for its utility as a chelating agent for heavy metals.[4]

This compound is a structural analog of Tiopronin, where the glycine residue is replaced by L-valine. This substitution introduces a bulkier, more lipophilic isopropyl side chain, which may influence the compound's pharmacokinetic and pharmacodynamic properties, potentially offering advantages over Tiopronin in specific therapeutic applications such as heavy metal chelation.[5][]

This technical guide aims to provide a foundational resource for researchers interested in the development of this compound as a therapeutic agent.

Tiopronin: A Clinical and Pharmacological Benchmark

A thorough understanding of Tiopronin is essential for evaluating the potential of its valine analog.

Mechanism of Action

In the context of cystinuria, Tiopronin's efficacy stems from a thiol-disulfide exchange reaction with cystine. The thiol group of Tiopronin attacks the disulfide bond of the sparingly soluble cystine, forming a water-soluble mixed disulfide complex. This reduces the concentration of free cystine in the urine, preventing its precipitation and the formation of renal calculi.[1][2][7]

As a heavy metal chelator, the thiol group of Tiopronin can directly bind to heavy metal ions, forming stable complexes that can be renally excreted. This mechanism is crucial for mitigating the toxic effects of metals like mercury, lead, and copper.[4]

Pharmacokinetic Profile

The pharmacokinetic parameters of Tiopronin have been well-documented and are summarized in the table below.

| Parameter | Value | Reference |

| Bioavailability (oral) | ~63% | [1] |

| Time to Peak Plasma Concentration (Tmax) | 3-6 hours | [1] |

| Plasma Protein Binding | Extensive | [1] |

| Terminal Half-life (total drug) | ~53 hours | [1] |

| Terminal Half-life (unbound drug) | ~1.8 hours | [1] |

| Metabolism | Hydrolysis to 2-mercaptopropionic acid (10-15%) | [1] |

| Excretion | Primarily renal | [1] |

This compound: A Promising Analog

While specific experimental data for this compound is scarce in publicly available literature, its structural similarity to Tiopronin allows for informed hypotheses regarding its potential properties and advantages.

Rationale for Development

The substitution of glycine with L-valine introduces an isopropyl group, which increases the lipophilicity of the molecule. This modification could lead to:

-

Enhanced cell membrane permeability: Potentially allowing for more effective intracellular chelation of heavy metals.

-

Altered pharmacokinetic profile: Changes in absorption, distribution, metabolism, and excretion (ADME) could lead to a more favorable dosing regimen.

-

Modified binding affinity: The valine residue may influence the binding affinity and selectivity for specific metal ions.

Physicochemical Properties

| Property | This compound | Tiopronin |

| Molecular Formula | C8H15NO3S | C5H9NO3S |

| Molecular Weight | 205.27 g/mol | 163.19 g/mol |

| CAS Number | 1313496-16-0 | 1953-02-2 |

Proposed Experimental Protocols

To fully characterize this compound and validate its therapeutic potential, a series of in vitro and in vivo studies are required.

Synthesis of this compound

A proposed synthetic route is outlined below, based on standard peptide coupling techniques.

Methodology:

-

Protection of Thiol Group: The thiol group of 2-mercaptopropionic acid may require protection (e.g., with a trityl group) prior to the coupling reaction to prevent side reactions.

-

Activation of Carboxylic Acid: 2-Mercaptopropionic acid is activated using a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an appropriate solvent like dichloromethane (DCM).

-

Coupling Reaction: L-valine is added to the activated 2-mercaptopropionic acid in the presence of a base (e.g., triethylamine) to facilitate the amide bond formation.

-

Deprotection: If a protecting group was used for the thiol, it is removed under appropriate conditions (e.g., acidic conditions for a trityl group).

-

Purification: The crude product is purified using standard techniques such as column chromatography to yield the final product.

-

Characterization: The structure and purity of the synthesized this compound should be confirmed by techniques such as NMR, mass spectrometry, and HPLC.

In Vitro Evaluation of Heavy Metal Chelation

Objective: To assess the ability of this compound to chelate various heavy metals in vitro and compare its efficacy to Tiopronin.

Methodology:

-

Isothermal Titration Calorimetry (ITC): To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between the compound and heavy metal ions (e.g., Hg²⁺, Pb²⁺, Cd²⁺, As³⁺).

-

Competitive Binding Assays: Using fluorescent probes that are quenched upon binding to heavy metals, the ability of the test compounds to displace the probe can be measured, providing a relative measure of binding affinity.

-

In Vitro Cell-Based Assays:

-

Cell Viability Assay: Human cell lines (e.g., HepG2, HEK293) are exposed to a toxic concentration of a heavy metal in the presence and absence of varying concentrations of this compound and Tiopronin. Cell viability is assessed using assays like MTT or LDH release.

-

Intracellular Metal Accumulation: Cells are treated with a heavy metal and the chelating agents. The intracellular concentration of the heavy metal is then quantified using techniques like atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).

-

In Vivo Preclinical Studies

Objective: To evaluate the in vivo efficacy and safety of this compound in an animal model of heavy metal toxicity.

Methodology:

-

Animal Model: Rodents (e.g., rats or mice) are exposed to a sub-lethal dose of a heavy metal (e.g., via drinking water or injection).

-

Treatment: Animals are then treated with this compound, Tiopronin, or a vehicle control at various doses and for a specified duration.

-

Efficacy Assessment:

-

Tissue Metal Distribution: At the end of the study, key organs (e.g., kidneys, liver, brain) are harvested, and the concentration of the heavy metal is determined by ICP-MS.

-

Biomarkers of Toxicity: Markers of organ damage (e.g., serum creatinine and BUN for kidney function, ALT and AST for liver function) are measured.

-

Behavioral Tests: To assess any neurotoxic effects of the heavy metal and the potential neuroprotective effects of the chelating agents.

-

-

Pharmacokinetic Studies: To determine the ADME properties of this compound in the animal model.

Signaling Pathways and Conceptual Frameworks

The primary mechanism of action for this compound in heavy metal detoxification is expected to be direct chelation. The following diagram illustrates this proposed mechanism.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, analog of Tiopronin. The logical next steps in the development of this compound involve its chemical synthesis and a systematic in vitro and in vivo evaluation of its efficacy and safety as a heavy metal chelating agent. Direct comparative studies with Tiopronin will be crucial to establish its potential advantages. The experimental frameworks provided in this guide offer a roadmap for researchers to unlock the therapeutic potential of this novel compound.

References

- 1. Pharmacokinetics of oral tiopronin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. labshake.com [labshake.com]

- 7. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Theoretical Properties of N-(2-Mercapto-1-oxopropyl)-L-valine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Mercapto-1-oxopropyl)-L-valine, a derivative of the essential amino acid L-valine, is a thiol-containing compound with significant therapeutic potential. As a valine analog of Tiopronin, it is primarily recognized for its role as an antidote in heavy metal poisoning.[][2] This technical guide provides a comprehensive overview of the theoretical properties of this compound, including its physicochemical characteristics, proposed mechanisms of action, and potential experimental protocols for its evaluation. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel chelating agents and antioxidants.

Chemical and Physical Properties

This compound is structurally characterized by a 2-mercapto-1-oxopropyl group attached to the amino nitrogen of L-valine.[3] This structure, particularly the presence of a reactive thiol (-SH) group, is central to its biological activity. The key physicochemical properties are summarized in the tables below.

Table 1: General Chemical Properties

| Property | Value | Source |

| IUPAC Name | (2S)-3-methyl-2-(2-sulfanylpropanoylamino)butanoic acid | [3] |

| Synonyms | (2-Mercaptopropanoyl)-L-valine, Tiopronin valine analog | [4] |

| CAS Number | 1313496-16-0 | [3] |

| Molecular Formula | C8H15NO3S | [][3] |

| Molecular Weight | 205.28 g/mol | [3] |

| Canonical SMILES | CC(C)C(C(=O)O)NC(=O)C(C)S | [] |

| InChI Key | LPQVCURJKWLHLV-GDVGLLTNSA-N | [][3] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 0.6 | [3] |

| Hydrogen Bond Donor Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 4 | [3] |

| Exact Mass | 205.07726451 Da | [3] |

| Boiling Point | 407.7 ± 30.0 °C at 760 mmHg | [] |

| Density | 1.2 ± 0.1 g/cm³ | [] |

Proposed Mechanisms of Action

The therapeutic effects of this compound are believed to be mediated through two primary mechanisms, inherited from its parent compound, Tiopronin: chelation of heavy metals and antioxidant activity.

Chelation of Heavy Metals

The thiol group of this compound can act as a potent chelating agent, forming stable complexes with heavy metal ions. This process renders the metals biologically inert and facilitates their excretion from the body. This mechanism is crucial for its application as an antidote in heavy metal poisoning.

Antioxidant Activity

The thiol group can also participate in redox reactions, acting as a potent antioxidant. It can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This antioxidant property is crucial in mitigating the cellular stress induced by heavy metals and other toxins.[5]

Experimental Protocols

Due to the limited availability of direct experimental studies on this compound, the following protocols are based on established methods for its parent compound, Tiopronin, and other thiol-containing compounds.

Synthesis of this compound

A plausible synthetic route can be adapted from the synthesis of Tiopronin.[6] This would involve the acylation of L-valine with 2-mercaptopropionyl chloride or a protected precursor, followed by deprotection of the thiol group.

Methodology:

-

Acylation: L-valine is dissolved in a suitable solvent (e.g., a mixture of water and an organic solvent). The pH is adjusted to be basic to deprotonate the amino group. A protected 2-mercaptopropionic acid derivative (e.g., S-acetyl-2-mercaptopropionyl chloride) is added dropwise with stirring at a controlled temperature.

-

Deprotection: If a protected thiol was used, a deprotection step is necessary. For an S-acetyl group, this can be achieved by treatment with a base such as sodium hydroxide or with a reducing agent.

-

Purification: The crude product is purified using techniques such as recrystallization or column chromatography. High-performance liquid chromatography (HPLC) is a suitable method for obtaining a highly pure product.[7][8][9] The identity and purity of the final compound should be confirmed by analytical techniques like NMR, mass spectrometry, and elemental analysis.

In Vitro Chelation Assay

The ability of this compound to chelate heavy metals can be assessed using a competitive binding assay with a colorimetric indicator.

Methodology:

-

Preparation of Reagents: Prepare solutions of a heavy metal salt (e.g., lead(II) acetate), a colorimetric indicator that complexes with the metal (e.g., xylenol orange), and this compound at various concentrations.

-

Assay Procedure: In a microplate, add the heavy metal solution and the colorimetric indicator. This will form a colored complex. Then, add different concentrations of this compound to the wells.

-

Measurement: After an incubation period, measure the absorbance of the solution at the wavelength corresponding to the metal-indicator complex. A decrease in absorbance indicates that the test compound has chelated the metal, displacing the indicator.

-

Data Analysis: Calculate the percentage of metal chelation for each concentration of the test compound and determine the IC50 value.

In Vitro Antioxidant Assays

Several assays can be employed to evaluate the antioxidant capacity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to pale yellow.

-

Methodology: A solution of DPPH in a suitable solvent (e.g., methanol) is mixed with various concentrations of this compound. The absorbance is measured at 517 nm after a specific incubation time. The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

CUPRAC (CUPric Reducing Antioxidant Capacity) Assay:

-

Principle: This assay is based on the reduction of Cu(II)-Neocuproine complex to the highly colored Cu(I)-Neocuproine complex by the antioxidant. This method is particularly suitable for thiol-containing antioxidants.[10]

-

Methodology: Solutions of copper(II) chloride, neocuproine, and ammonium acetate buffer are mixed. Then, different concentrations of this compound are added. The absorbance is measured at 450 nm. The antioxidant capacity is often expressed as Trolox equivalents.[10]

Potential Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, its antioxidant properties suggest potential interactions with redox-sensitive signaling pathways. Based on studies of other thiol-containing antioxidants, it may modulate pathways such as NF-κB and MAPK, which are involved in inflammation and cellular stress responses. However, it is important to note that the oncoprotein Tio has been shown to activate the NF-κB pathway, and further research is needed to determine the specific effects of this compound.[11]

Conclusion

This compound is a promising molecule with significant potential as a therapeutic agent, particularly in the context of heavy metal detoxification. Its theoretical properties, derived from its chemical structure and analogy to Tiopronin, suggest potent chelation and antioxidant activities. The experimental protocols and mechanistic insights provided in this guide offer a framework for future research to validate these properties and explore its full therapeutic potential. Further in-depth studies are warranted to elucidate its precise mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 2. labshake.com [labshake.com]

- 3. This compound (1313496-16-0) for sale [vulcanchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. What is the mechanism of Tiopronin? [synapse.patsnap.com]

- 6. tdcommons.org [tdcommons.org]

- 7. mdpi.com [mdpi.com]

- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 9. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. Comparative evaluation of antioxidant capacities of thiol-based antioxidants measured by different in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of Noncanonical NF-κB Signaling by the Oncoprotein Tio - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets for N-(2-Mercapto-1-oxopropyl)-L-valine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Mercapto-1-oxopropyl)-L-valine, a valine analogue of the established therapeutic agent Tiopronin, presents a compelling avenue for research into novel therapeutic strategies.[1][] While specific data on this compound remains limited, its structural similarity to Tiopronin suggests a shared mechanism of action and therapeutic potential. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, drawing primarily from the extensive research on Tiopronin. The core activities discussed include its role as a thiol-disulfide exchange agent, a heavy metal chelator, and its emerging potential as an antioxidant and anti-inflammatory agent. This document aims to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this molecule.

Introduction

This compound is a thiol-containing compound structurally related to the amino acid valine. It is recognized as an analogue of Tiopronin (N-(2-mercaptopropionyl)glycine), a drug primarily used in the management of cystinuria and as an antidote for heavy metal poisoning.[1][] The therapeutic efficacy of such thiol-containing compounds is largely attributed to the reactive sulfhydryl (-SH) group, which can participate in various biochemical reactions. Given the paucity of direct research on this compound, this guide will extrapolate its potential therapeutic targets from the well-documented mechanisms of Tiopronin.

Core Therapeutic Mechanisms and Potential Targets

The primary therapeutic actions of thiol-containing compounds like this compound are centered around their ability to engage in thiol-disulfide exchange, chelate heavy metals, and mitigate oxidative and inflammatory damage.

Thiol-Disulfide Exchange: The Case of Cystinuria

Mechanism: In the genetic disorder cystinuria, impaired renal reabsorption of the amino acid cystine leads to its accumulation and the formation of kidney stones. Tiopronin's primary mechanism of action involves a thiol-disulfide exchange with cystine. The sulfhydryl group of Tiopronin reduces the disulfide bond in cystine, forming a more soluble mixed disulfide (Tiopronin-cysteine). This prevents the crystallization of cystine and subsequent stone formation. It is highly probable that this compound acts via an identical mechanism.

Potential Therapeutic Target: The primary target in this context is the disulfide bond of cystine in the renal tubules.

Figure 1: Proposed Thiol-Disulfide Exchange Mechanism.

Heavy Metal Chelation

Mechanism: this compound is described as an antidote for heavy metal poisoning.[1][] Thiol-containing compounds are effective chelating agents for heavy metals such as mercury, lead, and arsenic. The sulfhydryl group forms stable coordinate bonds with these metal ions, creating a less toxic, water-soluble complex that can be readily excreted from the body.

Potential Therapeutic Targets: The primary targets are heavy metal ions (e.g., Hg²⁺, Pb²⁺, As³⁺) that have accumulated in tissues and are exerting toxic effects.

Figure 2: General Mechanism of Heavy Metal Chelation.

Antioxidant and Anti-inflammatory Pathways

Mechanism: The thiol group of compounds like Tiopronin can act as a potent antioxidant. It can directly scavenge reactive oxygen species (ROS) and participate in the regeneration of other endogenous antioxidants, such as glutathione. By reducing oxidative stress, these compounds can indirectly modulate inflammatory signaling pathways that are often triggered by oxidative damage.

Potential Therapeutic Targets:

-

Reactive Oxygen Species (ROS): Direct scavenging of free radicals.

-

Nuclear factor erythroid 2-related factor 2 (Nrf2): Potential activation of the Nrf2 pathway, a master regulator of the antioxidant response.

-

Nuclear Factor-kappa B (NF-κB): Potential inhibition of the pro-inflammatory NF-κB signaling pathway.

Figure 3: Potential Antioxidant and Anti-inflammatory Signaling Pathways.

Quantitative Data (Inferred from Tiopronin)

As no direct quantitative data for this compound is publicly available, the following table summarizes key pharmacokinetic parameters of its parent compound, Tiopronin, to provide a potential reference point for future studies.

| Parameter | Value (for Tiopronin) | Reference |

| Bioavailability | ~40-60% | DrugBank |

| Time to Peak Plasma Concentration | 1-3 hours | Medscape |

| Protein Binding | Extensive | DrugBank |

| Elimination Half-life | ~1.8 hours (unbound) | DrugBank |

| Excretion | Primarily renal | Medscape |

Experimental Protocols (Proposed for this compound)

The following are proposed experimental protocols to elucidate the therapeutic potential of this compound, based on the established methodologies for similar thiol compounds.

In Vitro Thiol-Disulfide Exchange Assay

Objective: To quantify the rate of reduction of cystine by this compound.

Methodology:

-

Prepare a solution of L-cystine in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Add a known concentration of this compound to initiate the reaction.

-

Monitor the decrease in cystine concentration over time using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization (e.g., with o-phthalaldehyde).

-

Calculate the reaction kinetics to determine the efficiency of the thiol-disulfide exchange.

Heavy Metal Chelation Assay (e.g., using Isothermal Titration Calorimetry)

Objective: To determine the binding affinity and stoichiometry of this compound with various heavy metal ions.

Methodology:

-

Prepare solutions of this compound and a heavy metal salt (e.g., HgCl₂) in a suitable buffer.

-

Use an Isothermal Titration Calorimeter (ITC) to titrate the heavy metal solution into the solution of the compound.

-

Measure the heat changes upon binding to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

In Vitro Antioxidant Capacity Assays

Objective: To assess the radical scavenging activity of this compound.

Methodology:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measure the ability of the compound to scavenge the stable DPPH free radical by monitoring the decrease in absorbance at 517 nm.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Evaluate the scavenging of the ABTS radical cation by measuring the reduction in absorbance at 734 nm.

-

Cellular Antioxidant Assay: Utilize cell-based assays (e.g., using DCFH-DA probe in a relevant cell line like HepG2) to measure the reduction of intracellular ROS levels after exposure to an oxidative stressor in the presence and absence of the compound.

Anti-inflammatory Activity Assay (e.g., in Macrophages)

Objective: To investigate the effect of this compound on inflammatory responses in vitro.

Methodology:

-

Culture a macrophage cell line (e.g., RAW 264.7).

-

Pre-treat the cells with varying concentrations of this compound.

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS).

-

Measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant using ELISA.

-

Assess the activation of the NF-κB pathway by Western blotting for key signaling proteins (e.g., phosphorylated p65).

References

The Critical Influence of Stereochemistry on the Bioactivity of N-(2-Mercapto-1-oxopropyl)-L-valine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Mercapto-1-oxopropyl)-L-valine, a molecule of significant interest in medicinal chemistry, possesses two chiral centers, giving rise to distinct stereoisomers. This technical guide delves into the profound impact of its three-dimensional arrangement on its biological activity. While the inherent L-configuration of the valine residue is defined, the stereocenter at the second position of the mercaptopropionyl moiety dictates the formation of diastereomers, namely (2R)- and (2S)-N-(2-Mercapto-1-oxopropyl)-L-valine. This document explores the stereoselective synthesis, analytical separation, and differential pharmacological effects of these stereoisomers, providing a comprehensive resource for researchers in drug discovery and development.

Introduction

The principle of stereoisomerism is a cornerstone of pharmacology, dictating that the spatial orientation of atoms within a molecule can dramatically influence its interaction with biological targets. This compound, a structural analogue of the angiotensin-converting enzyme (ACE) inhibitor captopril, exemplifies this principle. The molecule's two stereocenters, one at the alpha-carbon of the L-valine and the other at the carbon bearing the thiol group, result in the potential for four stereoisomers. However, as the L-isomer of valine is typically used in synthesis, the primary focus lies on the two diastereomers arising from the mercaptopropionyl moiety. Understanding the unique biological properties of each diastereomer is paramount for the development of stereochemically pure and efficacious therapeutic agents.

Stereochemistry of this compound

The core structure of this compound features two chiral centers. The first is at the C-2 position of the valine residue, which is predetermined as the (S)-configuration due to the use of naturally occurring L-valine in its synthesis. The second chiral center is located at the C-2 position of the mercaptopropionyl group. This gives rise to two possible diastereomers:

-

(2S,2'S)-N-(2-Mercapto-1-oxopropyl)-L-valine

-

(2S,2'R)-N-(2-Mercapto-1-oxopropyl)-L-valine

The differing spatial arrangements of the thiol and methyl groups on the mercaptopropionyl moiety can lead to distinct binding affinities and pharmacological activities.

Caption: Diastereomers of this compound.

Stereoselective Synthesis and Separation

The synthesis of stereochemically pure diastereomers of this compound presents a significant chemical challenge. Control over the stereocenter in the 2-mercaptopropionyl fragment is crucial.

Synthetic Strategies

Stereoselective synthesis can be approached through two main routes:

-

Chiral Pool Synthesis: Utilizing a chiral starting material for the mercaptopropionyl moiety, such as (R)- or (S)-2-chloropropionic acid, which can then be coupled with L-valine.

-

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to induce stereoselectivity during the formation of the mercaptopropionyl stereocenter.

A general synthetic workflow is outlined below:

Caption: General synthetic workflow for diastereomers.

Experimental Protocol: Amide Coupling (Illustrative)

Objective: To couple L-valine with a chiral 2-halopropionyl halide.

Materials:

-

L-valine methyl ester hydrochloride

-

(R)- or (S)-2-chloropropionyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Suspend L-valine methyl ester hydrochloride in DCM.

-

Cool the suspension to 0°C in an ice bath.

-

Add TEA dropwise to the suspension.

-

Slowly add a solution of (R)- or (S)-2-chloropropionyl chloride in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography.

Chiral Separation

Due to the potential for incomplete stereoselectivity in synthesis, the separation of the resulting diastereomers is often necessary. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

Table 1: Illustrative Chiral HPLC Parameters

| Parameter | Condition |

| Column | Chiral stationary phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol with trifluoroacetic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25°C |

Differential Biological Activity

While specific quantitative data for the individual diastereomers of this compound is not extensively available in the public domain, the well-documented stereoselectivity of the related ACE inhibitor, captopril, provides a strong basis for expecting significant differences in their biological activities. Captopril has two chiral centers, and its therapeutic efficacy is primarily attributed to the (S,S)-isomer.

Table 2: ACE Inhibition Activity of Captopril Stereoisomers (for comparison)

| Stereoisomer | Relative ACE Inhibitory Potency |

| (S,S)-captopril | 100 |

| (R,S)-captopril | ~1 |

| (S,R)-captopril | <1 |

| (R,R)-captopril | <1 |

Data is illustrative and based on published literature for captopril.

It is highly probable that one diastereomer of this compound will exhibit significantly greater potency as an inhibitor of its target enzyme(s) than the other. This is due to the specific three-point binding model proposed for ACE inhibitors, where the thiol group, the amide carbonyl, and the carboxylate group must align precisely with the active site of the enzyme.

Caption: ACE inhibitor binding model.

Conclusion

The stereochemistry of this compound is a critical determinant of its biological activity. The presence of two chiral centers necessitates careful consideration of stereoselective synthesis and analytical methods to isolate and characterize the individual diastereomers. Based on the established principles of stereopharmacology and data from analogous compounds like captopril, it is evident that one diastereomer is likely to be significantly more active than the other. For drug development professionals, the investment in stereochemically pure compounds is essential to maximize therapeutic efficacy and minimize potential off-target effects and metabolic liabilities associated with the less active isomer. Further research to quantify the specific activities of the (2R)- and (2S)-N-(2-Mercapto-1-oxopropyl)-L-valine diastereomers is crucial for unlocking the full therapeutic potential of this compound.

N-(2-Mercapto-1-oxopropyl)-L-valine molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides core information regarding the chemical properties of N-(2-Mercapto-1-oxopropyl)-L-valine.

Chemical Identity and Properties

This compound is a derivative of the amino acid L-valine.[1] It is structurally characterized by a 2-mercapto-1-oxopropyl group attached to the amino nitrogen of L-valine.[1] This compound is also recognized as a valine analog of Tiopronin and has applications as an antidote for heavy metal poisoning.[][3]

The fundamental chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C8H15NO3S[][3][4][5] |

| Molecular Weight | 205.27 g/mol [][3][4][5] |

| IUPAC Name | (2S)-3-methyl-2-(2-sulfanylpropanoylamino)butanoic acid[1][] |

| CAS Number | 1313496-16-0[1][4][5] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound would be presented in this section. This would include, but not be limited to, methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm the structure and purity of the compound.

(Note: Specific experimental data is not available in the provided context.)

Molecular Structure and Logical Relationships

The structural components of this compound can be visualized as the combination of two primary moieties: an L-valine residue and a 2-mercaptopropanoyl group. The following diagram illustrates this logical relationship.

Caption: Logical breakdown of this compound.

References

Safety and Handling of N-(2-Mercapto-1-oxopropyl)-L-valine: A Technical Guide

Disclaimer: No specific Safety Data Sheet (SDS) for N-(2-Mercapto-1-oxopropyl)-L-valine (CAS No. 1313496-16-0) is readily available in the public domain. The following information is compiled based on the safety profile of its structural analog, Tiopronin, and general knowledge of handling thiol-containing compounds. This guide is intended for use by trained professionals in a laboratory or drug development setting and should be supplemented with a thorough risk assessment before handling this chemical.

This in-depth technical guide provides comprehensive information on the safe handling, storage, and disposal of this compound. It is designed for researchers, scientists, and drug development professionals to minimize risks associated with the handling of this compound.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of a substance is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C8H15NO3S | N/A |

| Molecular Weight | 205.27 g/mol | N/A |

| CAS Number | 1313496-16-0 | N/A |

| Appearance | Not available (likely a solid) | N/A |

| Storage Temperature | 2-8°C (Refrigerator) | [1] |

Hazard Identification and Toxicity

Due to the lack of specific toxicity data for this compound, the hazard classification of its analog, Tiopronin, is used as a primary reference.

GHS Classification (based on Tiopronin):

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[2]

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.[3]

-

Skin Contact: May cause skin irritation.[3]

-

Eye Contact: May cause eye irritation.[3]

-

Ingestion: Harmful if swallowed.[2]

Toxicological Data (Tiopronin):

| Test | Result | Species | Source |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | N/A | [2] |

Handling and Storage

Proper handling and storage procedures are critical to prevent exposure and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted to determine the appropriate PPE.

| Equipment | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[4] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat.[4] |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if working with powders or in a poorly ventilated area. |

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders or volatile solutions.[5]

-

Ensure easy access to an eyewash station and safety shower.[3]

Storage

-

Store in a tightly sealed container in a refrigerator at 2-8°C.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.[4]

First Aid Measures

In case of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2] |

| Skin Contact | Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2] |

Fire and Explosion Hazard

Extinguishing Media

-

Suitable: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-